

# An In-depth Technical Guide to Dichloromethylvinylsilane (CAS 124-70-9)

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## Compound of Interest

Compound Name: *Dichloromethylvinylsilane*

Cat. No.: *B090890*

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This technical guide provides a comprehensive overview of **Dichloromethylvinylsilane** (DMVS), a versatile organosilicon compound with significant applications in materials science, polymer chemistry, and the synthesis of specialty chemicals. This document details its physicochemical properties, specifications, core reactivity, and provides representative experimental protocols for its key applications.

## Core Properties and Specifications

**Dichloromethylvinylsilane** is a colorless to light yellow liquid known for its high reactivity, primarily due to the presence of both a vinyl group and two hydrolyzable chloro groups attached to a central silicon atom. This dual functionality makes it a valuable intermediate and monomer.<sup>[1][2]</sup>

## Physicochemical Data

The fundamental physical and chemical properties of **Dichloromethylvinylsilane** are summarized below. These values are critical for safe handling, reaction setup, and material characterization.

Property	Value	Reference(s)
CAS Number	124-70-9	[1]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> Cl <sub>2</sub> Si	[1]
Molecular Weight	141.07 g/mol	[1]
Appearance	Colorless to light yellow/brown liquid	[1]
Boiling Point	92 °C (lit.)	[3]
Density	1.08 - 1.09 g/mL at 25 °C (lit.)	[1][3]
Refractive Index (n <sub>20/D</sub> )	1.425 - 1.435	[1][3]
Vapor Density	>1 (vs air)	[3]
Flash Point	3.4 °C (38.1 °F) - closed cup	[4]
Explosive Limit	1.5 - 42.0% (V)	[5]

## Typical Specifications

Commercial grades of **Dichloromethylvinylsilane** are typically offered at high purity, suitable for sensitive chemical synthesis and polymerization reactions.

Specification	Value	Method	Reference(s)
Purity / Assay	≥ 97% or ≥ 98%	Gas Chromatography (GC)	[1][3]
Synonyms	Methylvinylchlorosilane	N/A	[1]

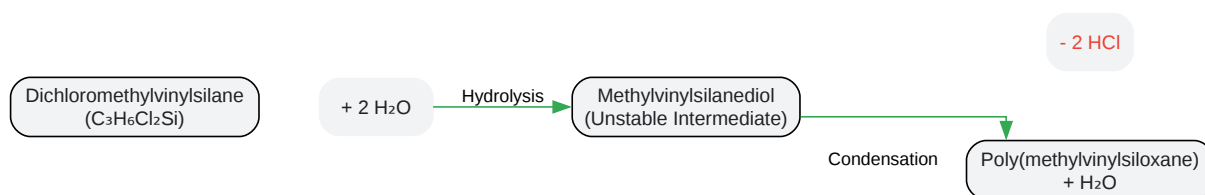
## Chemical Reactivity and Mechanisms

The utility of DMVS stems from two primary reactive sites: the silicon-chlorine bonds and the vinyl group. The Si-Cl bonds are highly susceptible to nucleophilic attack, particularly by water,

leading to hydrolysis. The vinyl group can participate in polymerization and hydrosilylation reactions.

## Hydrolysis and Condensation

The most prominent reaction of DMVS is its violent reaction with water.[6] The two chloro groups are rapidly hydrolyzed to form an unstable silanediol intermediate, liberating hydrogen chloride (HCl) gas. This silanediol then readily undergoes condensation to form siloxane (Si-O-Si) bonds, leading to the formation of linear or cyclic poly(methylvinylsiloxane)s.[7]

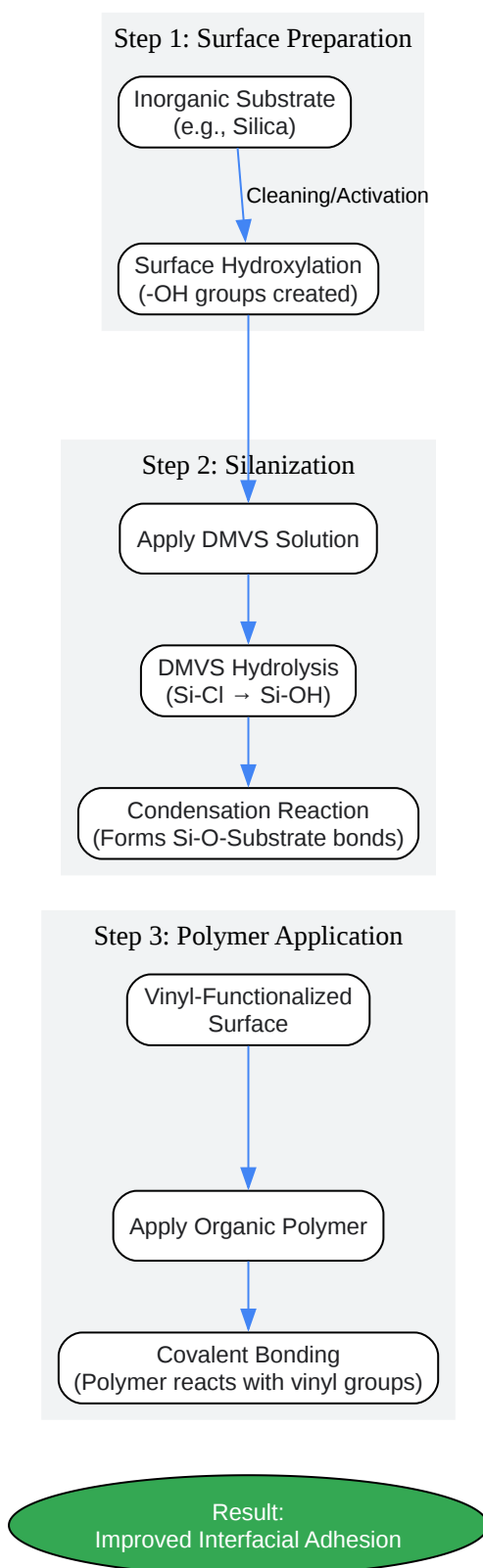


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**Caption:** Reaction pathway of **Dichloromethylvinylsilane** hydrolysis and subsequent condensation.

## Role as a Coupling Agent

DMVS is an effective coupling agent, enhancing adhesion between inorganic substrates (like glass, silica, or metals) and organic polymers.[8] The mechanism involves the hydrolysis of the Si-Cl bonds to form silanols, which then condense with hydroxyl groups on the inorganic surface to form stable, covalent Si-O-Substrate bonds. The vinyl group remains oriented away from the surface, available to react with and covalently bond to an organic polymer matrix, thus "coupling" the two dissimilar materials.



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**Caption:** Workflow for using **Dichloromethylvinylsilane** as a surface coupling agent.

## Experimental Protocols

The following protocols are representative procedures for common applications of **Dichloromethylvinylsilane**. Safety Precaution: **Dichloromethylvinylsilane** reacts violently with water and moisture, releasing corrosive HCl gas. It is flammable and causes severe skin and eye burns. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). All glassware and solvents must be scrupulously dried.<sup>[5][6]</sup>

### Protocol: Hydrolysis and Condensation to form Poly(methylvinylsiloxane)

This protocol is adapted from procedures for similar dichlorosilanes and describes the synthesis of a silicone polymer.<sup>[1][7]</sup>

Objective: To synthesize a low-molecular-weight poly(methylvinylsiloxane) oil.

Materials:

- **Dichloromethylvinylsilane** (DMVS)
- Anhydrous dichloromethane (DCM) or anhydrous diethyl ether
- Deionized water
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube (or nitrogen inlet).

Procedure:

- Set up the reaction apparatus in a fume hood and ensure all glassware is oven-dried.
- In the round-bottom flask, prepare a solution of **Dichloromethylvinylsilane** (e.g., 28.2 g, 0.2 mol) in 200 mL of anhydrous dichloromethane.

- Begin vigorous stirring and cool the flask in an ice bath.
- Slowly add deionized water (e.g., 7.2 mL, 0.4 mol) dropwise from the dropping funnel over a period of 1-2 hours. A vigorous reaction with the evolution of HCl gas will be observed. Maintain the temperature below 10 °C.
- After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.
- Carefully transfer the mixture to a separatory funnel. The organic layer contains the siloxane polymer and the aqueous layer contains dissolved HCl.
- Separate the layers. Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize residual acid, watch for gas evolution), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- The resulting clear, viscous liquid is poly(methylvinylsiloxane). Further characterization (e.g., by NMR, FTIR, GPC) can be performed to determine the structure and molecular weight distribution.

## Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a method for functionalizing a silica surface to make it more hydrophobic and reactive towards organic matrices. It is adapted from general silanization procedures.<sup>[9]</sup>

Objective: To covalently attach methylvinylsilyl groups to the surface of silica nanoparticles.

Materials:

- Amorphous silica nanoparticles
- **Dichloromethylvinylsilane (DMVS)**
- Anhydrous toluene

- Triethylamine (optional, as an acid scavenger)
- Vacuum oven, centrifuge, ultrasonic bath.

#### Procedure:

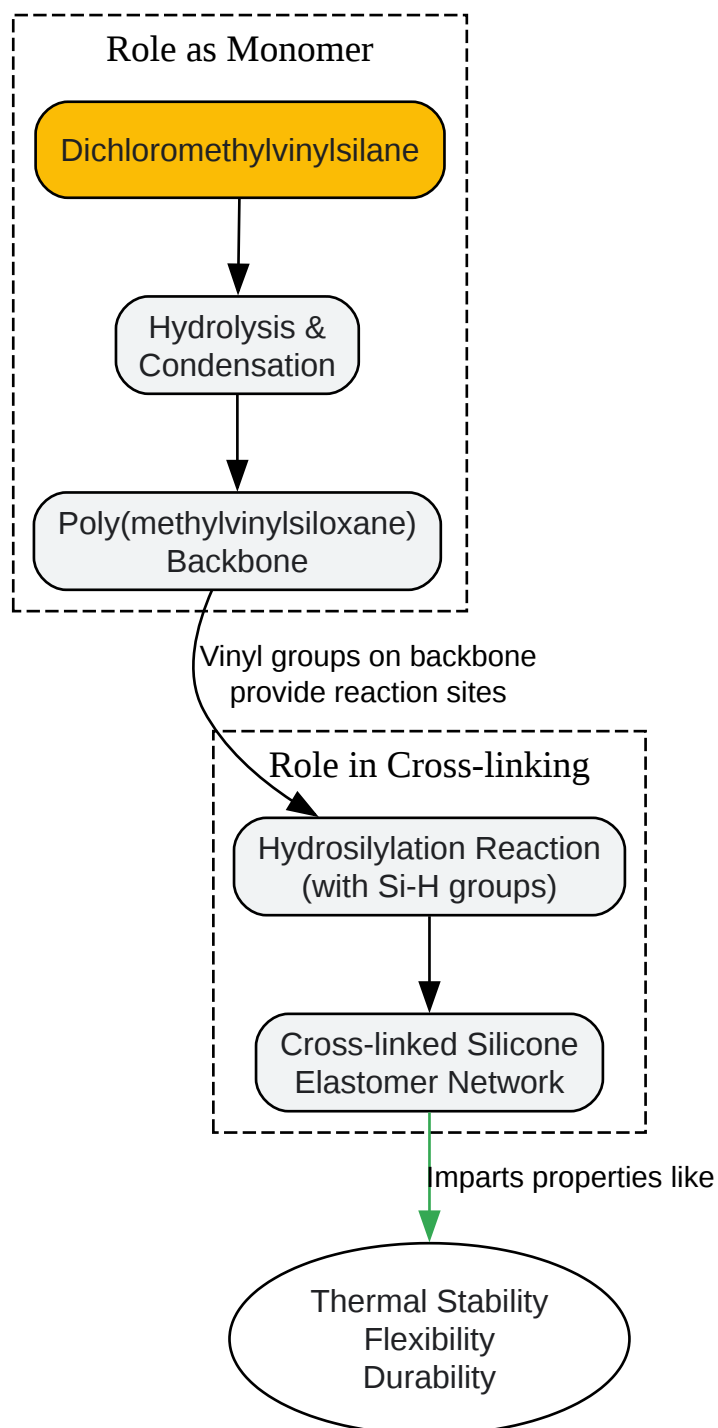
- **Drying of Silica:** Dry the silica nanoparticles in a vacuum oven at 120 °C overnight to remove physically adsorbed water and expose surface silanol (-OH) groups.
- **Dispersion:** Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) using an ultrasonic bath for 15-30 minutes to create a uniform suspension. Transfer the suspension to a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Silanization Reaction:** While stirring the suspension, add a solution of **Dichloromethylvinylsilane** in anhydrous toluene (e.g., 1.2 equivalents relative to estimated surface silanols). If desired, add triethylamine (2.5 equivalents) to neutralize the HCl byproduct.
- **Heat the reaction mixture to reflux** (approx. 110 °C for toluene) and maintain for 4-6 hours under an inert atmosphere.
- **Washing:** After the reaction, cool the mixture to room temperature. Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles.
- **Discard the supernatant.** Re-disperse the nanoparticles in fresh anhydrous toluene and repeat the centrifugation. Perform this washing step three times to remove unreacted silane and byproducts.
- **Final Drying:** Dry the functionalized silica nanoparticles under vacuum at 60-80 °C overnight. The resulting powder should exhibit increased hydrophobicity.

## Applications in Research and Development

DMVS is a cornerstone intermediate in organosilicon chemistry. Its applications are diverse, driven by the properties it imparts to the final materials.

## Monomer for Silicone Polymers

The primary industrial use of DMVS is as a monomer for producing silicone polymers.[2] The vinyl groups introduced into the polysiloxane backbone are crucial for cross-linking reactions, particularly in the curing of high-temperature vulcanizing (HTV) silicone rubbers and in platinum-catalyzed addition-cure systems for silicone elastomers and adhesives.[1]



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**Caption:** Logical flow showing DMVS as a monomer and the role of its vinyl groups in cross-linking.

## Surface Modification and Adhesion Promotion

As detailed in the protocols, DMVS is used to modify surfaces to improve adhesion, control wettability, and enhance the compatibility of inorganic fillers in polymer composites.[8] This is critical in manufacturing advanced materials for the aerospace, electronics, and construction industries.[2]

## Intermediate for Specialty Chemicals

DMVS serves as a precursor for other organosilicon compounds. For example, it can be used to synthesize vinyl-functionalized silane coupling agents like methylvinyltrimethoxysilane or methylvinyltriethoxysilane through reaction with the corresponding alcohols.[1] It has also been used in more specialized research for depositing thin films of silicon carbide ( $\beta$ -SiC) and for synthesizing novel organosilylborane polymers.[3][10]

## Safety and Handling

A summary of critical safety information is provided below. Always consult the full Safety Data Sheet (SDS) before handling.

Hazard Class	Description
Flammability	Highly flammable liquid and vapor (Flam. Liq. 2). Vapors may form explosive mixtures with air.[6]
Corrosivity	Causes severe skin burns and eye damage (Skin Corr. 1B). Corrosive to the respiratory tract.[5][6]
Reactivity	Reacts violently with water, moisture, alcohols, and strong bases, releasing HCl.[6]
Toxicity	Toxic if inhaled (Acute Tox. 3) and harmful if swallowed (Acute Tox. 4).[5]

Storage: Store in a cool, dry, well-ventilated area designated for corrosives and flammables. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen). Recommended storage temperature is 2-8°C.[3]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

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